N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Lipophilicity LogP Membrane permeability

Researchers needing a well-characterized sulfonamide building block often face inconsistent lot purity. This compound solves that: • Computed logP 2.7, exactly one H-bond donor for predictable permeability • Validated N-methylation protocol (NaH/DMF, 53% yield) • 3-Br enables Suzuki/Buchwald diversification • Sourced from 7+ independent suppliers, ensuring supply resilience.

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
CAS No. 850429-66-2
Cat. No. B1599465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl 3-bromo-4-methylbenzenesulfonamide
CAS850429-66-2
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)Br
InChIInChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3
InChIKeyIULLSDDLCCOZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: Identity & Procurement


N-Isopropyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-66-2) is a substituted benzenesulfonamide building block with the molecular formula C₁₀H₁₄BrNO₂S, a molecular weight of 292.19 g·mol⁻¹, and a computed XLogP3-AA of 2.7 [1]. The compound features a sulfonamide core (–SO₂NH–) bearing an N-isopropyl group, with a bromine atom at the 3-position and a methyl group at the 4-position of the benzene ring. This substitution pattern confers a specific steric and electronic profile distinct from other N-alkyl or regioisomeric analogs. The compound is commercially available from multiple reputable suppliers at purities of 95–96% and is classified as a research chemical for laboratory use only .

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: Differentiation Rationale


Within the 3-bromo-4-methylbenzenesulfonamide scaffold family, variation at the sulfonamide nitrogen—whether the nature of the N-substituent (H, methyl, ethyl, isopropyl, benzyl, or dialkyl) or the presence/absence of the 4-methyl group—produces measurable differences in lipophilicity (ΔlogP ≥ 0.3 to >1.0), hydrogen-bond donor capacity, steric bulk, and chemical reactivity that directly impact solubility, membrane permeability, and synthetic utility [1]. Generic substitution of N-isopropyl 3-bromo-4-methylbenzenesulfonamide with its N-methyl, N,N-dimethyl, unsubstituted sulfonamide, N-benzyl, or des-methyl N-isopropyl analogs may alter pharmacokinetic-relevant properties in downstream products or compromise synthetic efficiency in cross-coupling and N-functionalization sequences. The following quantitative evidence specifics where differentiation is verifiable and procurement-relevant.

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: Quantitative Evidence


Lipophilicity: Isopropyl vs. Methyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.7 (PubChem) and a vendor-reported LogP of 2.86 (Fluorochem), which is approximately 0.3 log units higher than the N,N-dimethyl analog (LogP ~2.54) and an estimated >0.5 log units higher than the N-methyl analog (3-bromo-N,4-dimethylbenzenesulfonamide, MW 264.14, bearing a smaller N-alkyl group). This difference in lipophilicity is consistent with the increased hydrocarbon surface area contributed by the isopropyl group (+3 carbon atoms vs. N-methyl). In medicinal chemistry contexts, a ΔlogP of 0.3–0.5 can correspond to a measurable difference in membrane passive permeability and nonspecific protein binding, making the N-isopropyl variant a more lipophilic alternative for lead optimization campaigns where increased logD is desired [1].

Lipophilicity LogP Membrane permeability Drug-likeness Sulfonamide series

H-Bond Donor: Monosubstituted vs. Dialkyl

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide possesses one hydrogen-bond donor (the sulfonamide –NH–) as confirmed by PubChem computed descriptors (H-Bond Donor Count = 1). In contrast, the N,N-dimethyl analog (CAS 850429-72-0, 3-bromo-N,N,4-trimethylbenzenesulfonamide) has zero hydrogen-bond donors (H-Bond Donor Count = 0), and the unsubstituted sulfonamide (CAS 210824-69-4) has two hydrogen-bond donors (H-Bond Donor Count = 2). This single-donor profile places the target compound in an intermediate hydrogen-bonding capacity range: it can act as a hydrogen-bond donor in protein-ligand interactions or crystal packing while retaining greater lipophilicity than the primary sulfonamide [1][2].

Hydrogen bonding Sulfonamide NH Solubility Crystal engineering Target engagement

Steric Profile: Branched vs. Linear N-Alkyl

The N-isopropyl group of the target compound introduces steric bulk adjacent to the sulfonamide nitrogen, quantified by an Fsp³ (fraction of sp³-hybridized carbons) value of 0.4 as reported by Fluorochem . This branching differentiates it from the N-methyl analog (linear, smaller steric profile) and the N-benzyl analog (aromatic, planar N-substituent). In the documented use of N-isopropyl 3-bromo-4-methylbenzenesulfonamide as a synthetic intermediate in the preparation of CRTH2 (DP2) receptor antagonists (Crosignani et al., J. Med. Chem. 2011, 54, 7299–7317), the compound was employed in a sodium hydride-mediated N-alkylation with methyl iodide in DMF to generate the corresponding N-isopropyl-N-methyl tertiary sulfonamide, indicating that the steric properties of the N-isopropyl group are compatible with further functionalization while providing a differentiated steric environment compared to smaller N-alkyl precursors .

Steric hindrance N-alkyl branching Synthetic intermediate Conformational control Selectivity

CRTH2 Antagonist Synthesis: Validated Intermediate

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide has been explicitly employed as a synthetic building block in a published medicinal chemistry program targeting CRTH2 (DP2) receptor antagonists (Crosignani et al., J. Med. Chem. 2011, 54, 7299–7317) [1]. In the reported procedure, the compound underwent deprotonation with sodium hydride in DMF followed by alkylation with methyl iodide to yield the N-isopropyl-N-methyl tertiary sulfonamide in 53% yield. This validated synthetic sequence demonstrates: (i) the compatibility of the 3-bromo substituent with strongly basic conditions (NaH), (ii) the feasibility of further N-functionalization of the sulfonamide nitrogen, and (iii) the utility of this specific compound in a drug discovery context targeting an immunology-relevant receptor. By contrast, analogous use of the N,N-dimethyl or unsubstituted sulfonamide analogs in this specific reaction manifold has not been documented in the peer-reviewed literature .

Synthetic intermediate CRTH2 antagonist Medicinal chemistry N-alkylation Sulfonamide building block

Purity and Supplier Diversity in 850429-66 Series

Commercial purity specifications for N-isopropyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-66-2) range from 95% (AKSci) to 96% (Fluorochem, Aladdin) . The compound is stocked by multiple independent suppliers (Santa Cruz Biotechnology, AKSci, Fluorochem, Aladdin, CymitQuimica, ChemScene, MolCore), providing procurement redundancy. Within the broader 850429-66/67/70/71/72 CAS series, the N-isopropyl monosubstituted variant (850429-66-2) is listed by a greater number of suppliers than the N-tert-butyl (850429-70-8) or N-cyclohexyl analogs, suggesting more reliable commercial availability. Pricing data from Aladdin indicates $1,470.90 per 25 g for the target compound (96% purity), providing a procurement cost benchmark .

Purity specification Supplier comparison Quality assurance Procurement Research chemical

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: Research & Industrial Applications


Sulfonamide Lead Optimization: Defined Lipophilicity

When a medicinal chemistry program requires a sulfonamide building block with a computed logP of ~2.7–2.9 and one hydrogen-bond donor, N-isopropyl 3-bromo-4-methylbenzenesulfonamide provides a quantitatively characterized starting point. The compound's lipophilicity exceeds that of N-methyl or N,N-dimethyl analogs by ≥0.3 log units, which may be advantageous for targets where increased membrane permeability is a design criterion [1]. The 3-bromo substituent further enables downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the 4-methyl group provides a metabolically stable hydrophobic substituent.

Tertiary Sulfonamide Synthesis via N-Alkylation

As demonstrated by Crosignani et al. (J. Med. Chem. 2011), N-isopropyl 3-bromo-4-methylbenzenesulfonamide can be cleanly deprotonated with sodium hydride in DMF and alkylated with methyl iodide to generate the corresponding N-isopropyl-N-methyl tertiary sulfonamide in 53% yield [2]. This validated procedure represents a concrete synthetic application that is not documented for the N-methyl, N,N-dimethyl, or unsubstituted sulfonamide analogs, making the target compound the preferred choice for research groups pursuing this specific synthetic transformation.

Co-Crystal Engineering with Single H-Bond Donor

With exactly one hydrogen-bond donor (the sulfonamide –NH–), N-isopropyl 3-bromo-4-methylbenzenesulfonamide occupies a distinct H-bonding capacity niche between primary sulfonamides (two HBDs) and tertiary sulfonamides (zero HBDs) [3]. This property is relevant for crystal engineering studies, co-crystal design with halogen-bond donors (the 3-bromo substituent can act as a halogen-bond acceptor), and supramolecular synthon development where controlled H-bond donor stoichiometry is essential.

Multi-Supplier Sourcing for Procurement Risk Mitigation

For research organizations requiring reliable, multi-source access to a sulfonamide building block with documented synthetic precedent, N-isopropyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-66-2) is stocked by at least seven independent suppliers (AKSci, Fluorochem, Aladdin, Santa Cruz Biotechnology, CymitQuimica, ChemScene, MolCore) with consistent purity specifications (95–96%) . This supplier diversity provides resilience against single-source supply disruptions—a practical procurement consideration not matched by less widely available analogs in the 850429-66 series.

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